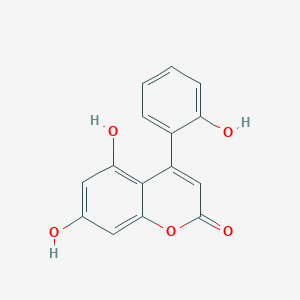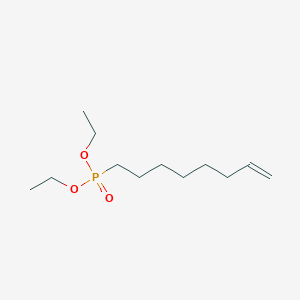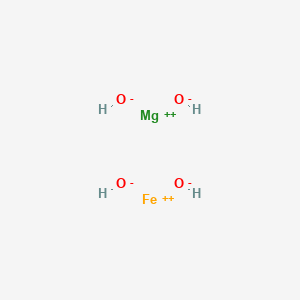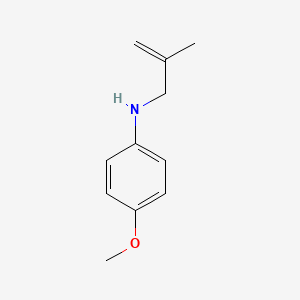
Benzenamine, 4-methoxy-N-(2-methyl-2-propenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-methoxy-N-(2-methyl-2-propenyl)- can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxyaniline with 2-methyl-2-propenyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane or toluene under reflux conditions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
Benzenamine, 4-methoxy-N-(2-methyl-2-propenyl)- undergoes various chemical reactions, including:
Common Reagents and Conditions
Substitution: N-bromosuccinimide (NBS), halogenating agents; often in organic solvents like dichloromethane or toluene under reflux.
Major Products Formed
Oxidation: Quinones, nitroso derivatives.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives.
科学的研究の応用
Benzenamine, 4-methoxy-N-(2-methyl-2-propenyl)- has several applications in scientific research:
作用機序
The mechanism of action of Benzenamine, 4-methoxy-N-(2-methyl-2-propenyl)- involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity . Additionally, its structural features allow it to participate in various biochemical pathways, influencing cellular processes and metabolic functions .
類似化合物との比較
Similar Compounds
Benzenamine, 4-methoxy-2-methyl-: Similar structure but with a methyl group at the 2-position instead of the N-(2-methyl-2-propenyl) group.
Benzenamine, 4-methoxy-N-methyl-: Contains an N-methyl group instead of the N-(2-methyl-2-propenyl) group.
Uniqueness
Benzenamine, 4-methoxy-N-(2-methyl-2-propenyl)- is unique due to the presence of the N-(2-methyl-2-propenyl) group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it valuable in various applications .
特性
CAS番号 |
139944-57-3 |
|---|---|
分子式 |
C11H15NO |
分子量 |
177.24 g/mol |
IUPAC名 |
4-methoxy-N-(2-methylprop-2-enyl)aniline |
InChI |
InChI=1S/C11H15NO/c1-9(2)8-12-10-4-6-11(13-3)7-5-10/h4-7,12H,1,8H2,2-3H3 |
InChIキー |
ANWUMVRRRTVBFA-UHFFFAOYSA-N |
正規SMILES |
CC(=C)CNC1=CC=C(C=C1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


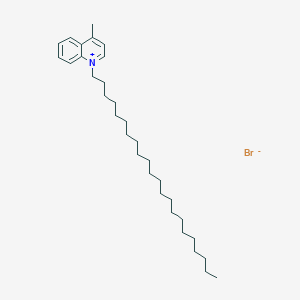
![1-[4-(2-Chloroethyl)piperazin-1-yl]-2-(dimethylamino)ethanone;hydrochloride](/img/structure/B14287844.png)
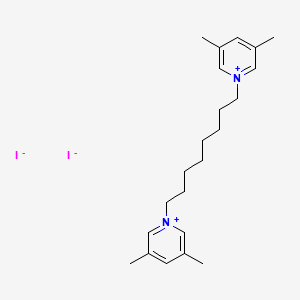
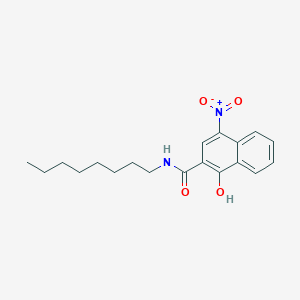
![1-[4-Butoxy-2-hydroxy-5-(prop-2-en-1-yl)phenyl]ethan-1-one](/img/structure/B14287865.png)
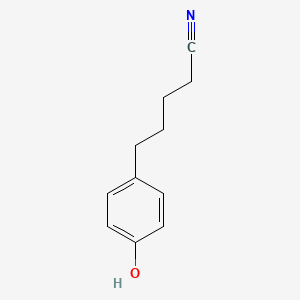
![2-[Chloro(difluoro)methyl]-2,5,5-trifluorofuran](/img/structure/B14287890.png)
![3-(Azidomethyl)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B14287894.png)

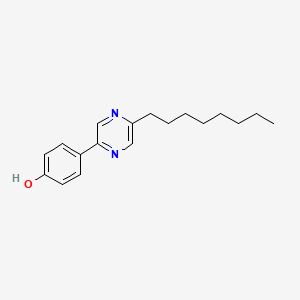
![3,4-Bis{phenyl[(trimethylsilyl)oxy]methyl}thiolane-2,5-dione](/img/structure/B14287909.png)
